2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole: is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole typically involves the condensation of 2-aminobenzothiazole with chloromethylating agents in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The benzothiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can have enhanced biological or chemical properties .
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Trifluoromethylbenzothiazole
- 2-Chloromethylbenzothiazole
Comparison: Compared to these similar compounds, 2-(chloromethyl)-6-(trifluoromethyl)benzothiazole is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it more versatile for various applications .
Properties
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NS/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDAGDFXYJTHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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